3-[1-(Ethylamino)ethyl]phenol hydrobromide 3-[1-(Ethylamino)ethyl]phenol hydrobromide
Brand Name: Vulcanchem
CAS No.: 1170975-91-3
VCID: VC3357781
InChI: InChI=1S/C10H15NO.BrH/c1-3-11-8(2)9-5-4-6-10(12)7-9;/h4-8,11-12H,3H2,1-2H3;1H
SMILES: CCNC(C)C1=CC(=CC=C1)O.Br
Molecular Formula: C10H16BrNO
Molecular Weight: 246.14 g/mol

3-[1-(Ethylamino)ethyl]phenol hydrobromide

CAS No.: 1170975-91-3

Cat. No.: VC3357781

Molecular Formula: C10H16BrNO

Molecular Weight: 246.14 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Ethylamino)ethyl]phenol hydrobromide - 1170975-91-3

Specification

CAS No. 1170975-91-3
Molecular Formula C10H16BrNO
Molecular Weight 246.14 g/mol
IUPAC Name 3-[1-(ethylamino)ethyl]phenol;hydrobromide
Standard InChI InChI=1S/C10H15NO.BrH/c1-3-11-8(2)9-5-4-6-10(12)7-9;/h4-8,11-12H,3H2,1-2H3;1H
Standard InChI Key KVLACKHUCKKTFW-UHFFFAOYSA-N
SMILES CCNC(C)C1=CC(=CC=C1)O.Br
Canonical SMILES CCNC(C)C1=CC(=CC=C1)O.Br

Introduction

Chemical Identity and Structure

3-[1-(Ethylamino)ethyl]phenol hydrobromide is a hydrobromide salt of a substituted phenol compound. The compound is characterized by the following identifiers:

  • CAS Registry Number: 1170975-91-3

  • Molecular Formula: C10H15NO·HBr

  • Molecular Weight: 246.14 g/mol

  • Structure: Contains a phenol ring with a substituted ethylaminoethyl group at the meta position, forming a hydrobromide salt

The compound's structure features a 3-substituted phenol ring with an ethylaminoethyl group at position 3, with the nitrogen protonated and stabilized as a hydrobromide salt. This structural configuration contributes to its solubility profile and potential reactivity.

Physical Properties

Comparative Properties

For comparison, we can examine data from the related compound 3-(1-(Dimethylamino)ethyl]phenol (CAS: 105601-04-5), which shares a similar structural backbone but with a dimethylamino group instead of an ethylamino group:

Property3-(1-(Dimethylamino)ethyl]phenol3-[1-(Ethylamino)ethyl]phenol Hydrobromide
Molecular FormulaC10H15NOC10H15NO·HBr
Molecular Weight165.23 g/mol 246.14 g/mol
Melting Point87-89°C Not available
Boiling Point241°C Not available
Density1.021 Not available
Flash Point97°C Not available
pKa9.86±0.10 (Predicted) Not available

It should be noted that the hydrobromide salt formation would significantly alter some of these properties, particularly melting point, solubility, and pKa values.

Structural Relationships and Analogues

3-[1-(Ethylamino)ethyl]phenol hydrobromide belongs to a broader family of phenolic amine compounds. Notable structural relationships include:

Related Compounds

  • 3-(1-(Dimethylamino)ethyl]phenol (CAS: 105601-04-5): Differs by having a dimethylamino group instead of an ethylamino group

  • Various rivastigmine intermediates and impurities: The structural similarity to compounds listed as "Rivastigmine Impurity" or "Rivastigmine Intermediate" suggests potential relevance to pharmaceutical synthesis

The structural similarities to rivastigmine-related compounds suggest possible applications in pharmaceutical research, particularly in the development of cholinesterase inhibitors used in the treatment of neurodegenerative disorders.

Research Gaps and Future Directions

Current knowledge about 3-[1-(Ethylamino)ethyl]phenol hydrobromide has several notable gaps that warrant further investigation:

Research Needs

  • Comprehensive physical property characterization (melting point, solubility parameters, spectroscopic profiles)

  • Toxicological and pharmacological evaluations

  • Exploration of potential pharmaceutical applications

  • Development of optimized synthetic routes

  • Structure-activity relationship studies comparing various aminophenol derivatives

Further research in these areas would enhance understanding of this compound and potentially reveal valuable applications in pharmaceutical research or other fields.

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